1-(3-Methylphenyl)cyclobutanecarboxamide
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Overview
Description
1-(3-Methylphenyl)cyclobutanecarboxamide is an organic compound with the molecular formula C12H15NO. It belongs to the class of cyclobutanecarboxamides and is characterized by a cyclobutane ring attached to a carboxamide group and a 3-methylphenyl group . This compound is known for its unique chemical structure and versatility, making it a subject of interest in various scientific research fields .
Preparation Methods
The synthesis of 1-(3-Methylphenyl)cyclobutanecarboxamide typically involves the reaction of cyclobutanecarboxylic acid with 3-methylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-(3-Methylphenyl)cyclobutanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amide group can be replaced by other nucleophiles under appropriate conditions.
Scientific Research Applications
1-(3-Methylphenyl)cyclobutanecarboxamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Methylphenyl)cyclobutanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate certain signaling pathways and enzymatic activities .
Comparison with Similar Compounds
1-(3-Methylphenyl)cyclobutanecarboxamide can be compared with other cyclobutanecarboxamide derivatives, such as:
Cyclobutanecarboxamide: Lacks the 3-methylphenyl group, resulting in different chemical and biological properties.
N-(4-Methylphenyl)cyclobutanecarboxamide: Similar structure but with the methyl group in the para position, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C12H15NO |
---|---|
Molecular Weight |
189.25 g/mol |
IUPAC Name |
1-(3-methylphenyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C12H15NO/c1-9-4-2-5-10(8-9)12(11(13)14)6-3-7-12/h2,4-5,8H,3,6-7H2,1H3,(H2,13,14) |
InChI Key |
AHYUWVMMHYSLDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCC2)C(=O)N |
Origin of Product |
United States |
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